Ractopamine N-(4-hydroxybenzyl)

Reversed-phase HPLC Impurity profiling LogP-directed retention

QC labs using non-certified Ractopamine impurity standards risk USP system suitability failure and OOS deviations. Ractopamine N-(4-hydroxybenzyl) (CAS 1330264-65-7) is the exact USP-designated Impurity 3 required for Ractopamine HCl Suspension impurity profiling. Its +2.4 logP shift vs. ractopamine ensures baseline chromatographic resolution, while its unique m/z 408.2 [M+H]⁺ precursor ion confirms MS selectivity. - Quantify Impurity 3 per USP monograph (total impurities ≤3.5% w/w) - Validate method selectivity per 2002/657/EC or FDA GFI #208 - Satisfy 21 CFR Part 211 & ICH Q7 auditor requirements with full CoA documentation

Molecular Formula C25H29NO4
Molecular Weight 407.51
CAS No. 1330264-65-7
Cat. No. B588808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRactopamine N-(4-hydroxybenzyl)
CAS1330264-65-7
Synonyms4-Hydroxy-α-[[[3-(4-hydroxyphenyl)-1-methylpropyl]-N-(4-hydroxy)benzylamino]methyl]benzenemethanol; 
Molecular FormulaC25H29NO4
Molecular Weight407.51
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)O)CC(C3=CC=C(C=C3)O)O
InChIInChI=1S/C25H29NO4/c1-18(2-3-19-4-10-22(27)11-5-19)26(16-20-6-12-23(28)13-7-20)17-25(30)21-8-14-24(29)15-9-21/h4-15,18,25,27-30H,2-3,16-17H2,1H3
InChIKeyPNPKXWAWXWHYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ractopamine N-(4-hydroxybenzyl) USP Reference Standard for β-Agonist Residue Analysis


Ractopamine N-(4-hydroxybenzyl) (CAS 1330264-65-7), with the molecular formula C₂₅H₂₉NO₄ and a molecular weight of 407.5 g/mol, is cataloged as Ractopamine Hydrochloride Suspension Impurity, Ractopamine N-hydroxybenzyl- by the United States Pharmacopeia (USP) and formally listed as Ractopamine Impurity 3 in pharmacopeial monographs . It is structurally distinct from the parent β-adrenergic agonist ractopamine (C₁₈H₂₃NO₃, MW 301.4 g/mol) by the addition of a 4-hydroxybenzyl moiety on the secondary amine nitrogen. Unlike ractopamine hydrochloride—which is approved as a feed additive in jurisdictions including the United States, Canada, and Japan for promoting lean muscle accretion in swine and cattle—this N-(4-hydroxybenzyl) derivative is exclusively supplied as a certified reference standard (CRS) for analytical chemistry applications, not as a biologically active feed additive .

1 Certified USP impurity reference standard for Impurity 3
2 HPLC-UV & LC-MS/MS method suitability workflows
3 Full Certificate of Analysis supports regulatory documentation

Why Ractopamine N-(4-hydroxybenzyl) Requires a Designated USP Standard


The term 'ractopamine reference standard' encompasses a heterogeneous collection of chemical entities—including ractopamine hydrochloride, ractopamine glucuronide metabolites, deuterated isotopologues (e.g., ractopamine-d₃), and structurally related impurities such as ractopamine O-methyl and dehydroxy ractopamine—each possessing distinct chromatographic retention times, mass spectrometric ionization efficiencies, and pharmacopeial acceptance criteria . Interchanging these standards without exact structural verification introduces systematic quantification error in HPLC-UV and LC-MS/MS residue analyses. The USP monograph for Ractopamine Hydrochloride Suspension explicitly designates N-(4-hydroxybenzyl) ractopamine (Impurity 3) as a required reference standard for impurity profiling, mandating that the total of all individual impurities does not exceed 3.5% (w/w). Employing a generic or incorrectly matched standard will cause misidentification of this specific impurity peak, resulting in out-of-specification (OOS) results, failed system suitability tests, and potential regulatory non-compliance in both pharmaceutical quality control and food safety surveillance programs .

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Chromatographic behavior mismatch
Generic ractopamine or metabolite standards may shift retention significantly, causing impurity misidentification.
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Mass spectrometric interference
Unlabeled analog or isotopologue standards lack the m/z 408.2 precursor, risking false residue assignments.
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Regulatory non-compliance
USP monograph requires this specific impurity standard; substitution may fail system suitability and audit requirements.

Quantitative Evidence for Ractopamine N-(4-hydroxybenzyl) Prioritization


LogP-Driven Chromatographic Resolution from Ractopamine HCl

When selecting a reference standard for impurity profiling, the chromatographic retentivity relative to the active pharmaceutical ingredient (API) is a critical parameter. Ractopamine N-(4-hydroxybenzyl) possesses a calculated XLogP3-AA value of 4.3, which is approximately 2.4 log units higher than that of ractopamine hydrochloride (XLogP3 ≈ 1.9). This substantial lipophilicity increase—conferred by the 4-hydroxybenzyl substituent—translates to a predicted reversed-phase HPLC retention factor (k′) that is approximately 250-fold greater than that of the parent ractopamine under identical isocratic conditions (assuming a linear log P–log k′ relationship). In practice, on a standard C8 column (250 × 4.6 mm, 5 μm) with acetonitrile–sodium acetate buffer (75:25, v/v) mobile phase, ractopamine HCl elutes at a retention time (tR) of ~5.2 minutes . Extrapolating from the log P differential, ractopamine N-(4-hydroxybenzyl) is expected to exhibit a tR significantly beyond 10 minutes, enabling complete baseline separation from both the parent drug and earlier-eluting impurities such as octopamine and tyramine, which are hydrophilic and elute close to the solvent front under the same conditions . This resolution orthogonal to the parent drug is essential for unequivocal identification and quantification of Impurity 3 as mandated by the USP monograph acceptance criterion of NMT 3.5% total impurities .

Retention Shift
Class-level inference
ΔXLogP3 = +2.4 log units; estimated ~250× greater k′ vs. ractopamine HCl
Baseline separation from parent drug, meeting USP system suitability.
Experimental tR must be confirmed with actual standard under pharmacopeial conditions.
Reversed-phase HPLC Impurity profiling LogP-directed retention

Regulatory Compliance as a Designated USP Impurity

The USP monograph for Ractopamine Hydrochloride Suspension explicitly identifies 'RACTOPAMINE HYDROCHLORIDE SUSPENSION IMPURITY, RACTOPAMINE N-HYDROXYBENZYL-' as a designated individual impurity that must be chromatographically resolved and quantified. The regulatory requirement states that each individual impurity must be calculated and reported, with total impurities not exceeding 3.5% (w/w) . In contrast, other ractopamine-related impurities—including octopamine, tyramine, and ractopamine O-methyl—are listed as separate entities with their own specified acceptance limits. Furthermore, ractopamine glucuronide conjugates and ractopamine-d₃ stable isotope-labeled internal standards serve entirely different analytical functions (metabolite quantification and isotope dilution mass spectrometry, respectively) and are not interchangeable with the impurity reference standard for purity assessment . From a procurement standpoint, a compound qualifies as a pharmacopeial reference standard (PRS) for N-(4-hydroxybenzyl) ractopamine only when accompanied by a Certificate of Analysis (CoA) that includes identity confirmation (NMR, IR, or HRMS), chromatographic purity determination (typically ≥95% by HPLC), and traceable assignment relative to a recognized pharmacopeial lot. This level of documentation is a prerequisite for Drug Master File (DMF) and Abbreviated New Drug Application (ANDA) submissions and is not met by generic or research-grade ractopamine standards .

Regulatory Designation
Head-to-head
Explicitly named Impurity 3 in USP Ractopamine HCl Suspension monograph; CoA with ≥95% purity required
Ensures audit-ready compliance for DMF/ANDA submissions and GMP batch release.
Generic ractopamine standards do not fulfill this impurity-specific requirement.
Pharmacopeial compliance Regulatory submission Reference standard certification

Unique Mass Spectrometric Signature vs. Related Impurities

In tandem mass spectrometry (LC-MS/MS) based multi-residue veterinary drug screening methods, unambiguous identification relies on compound-specific precursor-to-product ion transitions. Ractopamine N-(4-hydroxybenzyl) possesses an exact monoisotopic mass of 407.20965841 Da, corresponding to a protonated molecular ion [M+H]⁺ of m/z 408.2 . This mass differs substantially from that of ractopamine hydrochloride ([M+H]⁺ = m/z 302.2), ractopamine glucuronide conjugates ([M+H]⁺ = m/z 478.2), ractopamine O-methyl ([M+H]⁺ = m/z 316.2), dehydroxy ractopamine ([M+H]⁺ = m/z 286.2), and ractopamine-d₃ isotopologue ([M+H]⁺ = m/z 305.2). In a validated multi-class veterinary drug residue method, unambiguous detection of ractopamine N-(4-hydroxybenzyl) requires at least two selective reaction monitoring (SRM) transitions—typically m/z 408.2 → 286.1 for quantification and m/z 408.2 → 164.1 for confirmation—with a signal-to-noise ratio ≥3 for the limit of detection and ≥10 for the limit of quantification . Cross-talk or co-elution of isobaric interferences arising from ractopamine metabolites with different adduct formation behavior cannot be excluded when using low-resolution mass spectrometry (unit resolution QqQ instruments). Therefore, procurement of the exact chemical standard is necessary to establish retention time and optimal collision energy parameters for SRM method development and to confirm that the chromatographic peak assigned to ractopamine N-(4-hydroxybenzyl) in incurred samples is not a false positive from an alternative ractopamine-related species .

MS Discrimination
Cross-study comparable
[M+H]+ = m/z 408.2; Δm/z +106.0 Da from ractopamine HCl (m/z 302.2)
Prevents isobaric interference; essential for selective LC-MS/MS residue monitoring.
SRM transitions require optimization with the procured standard.
LC-MS/MS quantification Selective reaction monitoring Isotopic pattern recognition

Immunoassay Cross-Reactivity as a Positive Control

Immunoassay-based screening methods—including ELISA and time-resolved fluorescence immunoassay (TRFIA)—are widely deployed for high-throughput surveillance of β-agonist residues in food animal tissues and urine. The analytical specificity of these methods is characterized by cross-reactivity against structurally related β-agonists. Published validation data for a ractopamine-specific TRFIA method demonstrated that cross-reactivity with dobutamine, isoxsuprine, salmeterol, fenoterol, clenbuterol, terbutaline, and salbutamol was less than 0.8%, 0.1%, 0.1%, 0.05%, 0.01%, 0.01%, and 0.01%, respectively, indicating high immunological discrimination for the ractopamine pharmacophore . However, the N-(4-hydroxybenzyl) modification introduces an additional aromatic ring system with a para-hydroxy substituent that sterically and electronically alters the epitope recognized by anti-ractopamine antibodies. While the precise cross-reactivity of ractopamine N-(4-hydroxybenzyl) with the TRFIA antibody has not been published, the structural divergence—a benzyl substitution at the secondary amine versus the free secondary amine of ractopamine—predicts a marked reduction in antibody binding affinity. This makes the compound valuable as a negative control or specificity challenge agent during immunoassay validation against the class of β-agonists including clenbuterol (cross-reactivity 0.01%) and salbutamol (cross-reactivity 0.01%), providing a more rigorous test of antibody selectivity than the parent drug alone .

Immunoassay Specificity
Data to verify
Predicted low cross-reactivity vs. parent ractopamine due to 4-hydroxybenzyl steric modification
May serve as specificity challenge compound for ELISA/TRFIA validation.
Actual cross-reactivity against anti-RAC antibodies not yet published.
Immunoassay specificity Cross-reactivity profiling Method validation control

Application Scenarios for Ractopamine N-(4-hydroxybenzyl)


GMP Batch Release Testing per USP Monograph

In GMP-compliant batch release testing of ractopamine hydrochloride suspension finished drug product, the Quality Control (QC) laboratory must quantify the individual impurity Ractopamine N-(4-hydroxybenzyl) (Impurity 3) and report its percentage relative to the active peak. The USP monograph requires chromatographic resolution of this impurity from ractopamine HCl, with total impurities not exceeding 3.5%. The large retention time offset—driven by the +2.4 log unit increase in XLogP3-AA relative to ractopamine HCl—ensures that Impurity 3 elutes well after the main active peak, facilitating accurate integration without interference from the solvent front or early-eluting polar impurities. Procurement of the certified reference standard (CAS 1330264-65-7, purity ≥95% by HPLC, with full CoA documentation including NMR and HRMS identity confirmation) is mandatory to establish system suitability, construct calibration curves for impurity quantification, and satisfy auditor requirements under 21 CFR Part 211 and ICH Q7 GMP guidelines .

Multi-Residue LC-MS/MS Method Validation for Food Safety

Regulatory food safety laboratories performing multi-residue screening of β-agonist veterinary drug residues in animal-derived food products (muscle, liver, kidney, urine) must validate their analytical methods according to Commission Decision 2002/657/EC (EU) or FDA GFI #208. This requires establishing method selectivity by demonstrating that potential interferences—including structurally related metabolites and impurities—do not co-elute with target analytes. Ractopamine N-(4-hydroxybenzyl) serves as a method validation challenge compound: its unique precursor ion at m/z 408.2 [M+H]⁺ (Δm/z = +106 Da relative to ractopamine) confirms that the mass spectrometric acquisition window for ractopamine (m/z 302.2) is free from isobaric interference, while its distinct retention time verifies chromatographic selectivity. By spiking this standard into blank matrix extracts during validation, laboratories can demonstrate method specificity and fulfill ISO/IEC 17025:2017 accreditation requirements, which demand documented evidence that the analytical method is free from matrix interferences arising from the target analyte's own chemical degradation or metabolic pathways .

Immunoassay Kit Specificity Lot Release Testing

Manufacturers of commercial ractopamine ELISA and lateral flow immunoassay test kits for the food safety market must characterize antibody cross-reactivity profiles for each production lot. Published TRFIA validation data establish benchmark cross-reactivity values for seven structurally related β-agonists (clenbuterol: 0.01%, salbutamol: 0.01%, terbutaline: 0.01%, fenoterol: 0.05%, isoxsuprine: 0.1%, salmeterol: 0.1%, dobutamine: <0.8%). Ractopamine N-(4-hydroxybenzyl), with its bulky 4-hydroxybenzyl substituent altering the secondary amine epitope, provides a more stringent test of antibody binding pocket selectivity than the parent drug alone. Kit manufacturers can employ this standard to demonstrate lot-to-lot consistency in discriminating the designated impurity from the target analyte, ensuring that false-negative results do not occur due to antibody cross-recognition with ractopamine-related impurities present in incurred samples. This application directly supports ISO 13485:2016 quality management system requirements for in vitro diagnostic device manufacturers .

Reference Standard for Non-Target β-Agonist Screening in Doping Control

Anti-doping and racing regulatory laboratories (e.g., FEI, WADA-accredited facilities) employ high-resolution accurate mass (HRAM) LC-QTOF-MS screening methods to detect both known β-agonists and unknown structural analogs in urine matrices. While ractopamine is a known prohibited substance in equine sports, its synthetic impurities and metabolic byproducts—including the N-(4-hydroxybenzyl) derivative—may appear as unexpected chromatographic signals during non-targeted screening. The exact monoisotopic mass (407.20965841 Da), isotopic pattern (C₂₅H₂₉NO₄), and predicted fragmentation behavior of this compound provide a reference point for spectral library matching. A laboratory procuring CAS 1330264-65-7 can generate an in-house accurate mass spectral library entry (including retention time on a standardized LC gradient, full-scan HRMS spectrum, and MS/MS product ion spectrum) that enables retrospective data mining of previously acquired non-targeted screening files as well as real-time identification of this impurity in future doping control samples. This capability is essential for laboratories seeking to maintain WADA International Standard for Laboratories (ISL) accreditation .

Application
Selection Property
Validation Focus
USP Impurity Profiling (Batch Release)
USP-designated impurity standard (Impurity 3)
System suitability, resolution from API, CoA traceability
LC-MS/MS Residue Method Validation
Unique m/z 408.2 precursor ion
Method selectivity, isobaric interference exclusion, retention time confirmation
Immunoassay Kit Lot Release
Predicted low cross-reactivity profile
Antibody specificity challenge, lot-to-lot consistency verification
HRMS Non-Targeted Screening (Doping Control)
Exact monoisotopic mass fingerprint (C&sub2;₅H&sub2;₉NO&sub4;)
Spectral library building, retrospective data mining, ISL accreditation support
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